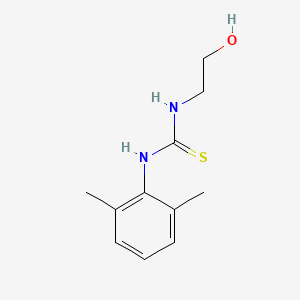

1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Organic and Medicinal Chemistry Research

Thiourea, an organosulfur compound structurally analogous to urea (B33335) with the oxygen atom replaced by sulfur, and its derivatives represent a cornerstone in modern chemical and medicinal research. researchgate.netmdpi.com The thiourea moiety, characterized by the -NH-C(=S)-NH- linkage, is a versatile functional group that imparts unique chemical and biological properties to the molecules containing it. In organic synthesis, thioureas serve as crucial intermediates and building blocks for the creation of a wide array of heterocyclic compounds, such as thiazoles and pyrimidines, which are themselves significant pharmaceutical scaffolds. bldpharm.commdpi.com Furthermore, their ability to act as organocatalysts has been harnessed in numerous chemical transformations. mdpi.com

The significance of thiourea derivatives is particularly pronounced in medicinal chemistry. The presence of nitrogen and sulfur atoms allows these compounds to act as excellent ligands that can coordinate with various metal ions, a property exploited in the design of metal-based therapeutics and chemosensors. mdpi.commdpi.com The thiourea scaffold is considered a key pharmacophore, capable of forming strong hydrogen bonds with biological targets like enzymes and receptors, which is crucial for stabilizing ligand-receptor interactions. This has led to the development of thiourea derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, antioxidant, and anti-inflammatory properties. mdpi.commdpi.comresearchgate.net

Rationale for the Investigation of 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

The specific structure of this compound suggests a deliberate molecular design aimed at combining several advantageous chemical features. The rationale for its investigation can be broken down by analyzing its constituent parts:

The Thiourea Core: This central scaffold provides the foundational properties mentioned above, including its potential as a pharmacophore and its ability to coordinate with metal ions through its sulfur and nitrogen atoms. mdpi.com

The 2,6-Dimethylphenyl Group: The attachment of a phenyl ring increases the molecule's lipophilicity, which can influence its solubility and ability to cross biological membranes. The two methyl groups at positions 2 and 6 introduce significant steric hindrance. This steric bulk can lock the molecule into a specific conformation, influencing its binding selectivity with biological targets by creating a well-defined three-dimensional structure. Such substitution is known to create a significant dihedral angle between the phenyl ring and the thiourea side chain, as seen in analogous structures. nih.govnih.gov

The 2-hydroxyethyl Group: This substituent introduces a terminal hydroxyl (-OH) group, which is a key site for hydrogen bonding. This can enhance interactions with biological receptors or improve water solubility. nih.gov Moreover, the hydroxyl group serves as a reactive handle for further chemical modification, allowing for the synthesis of a library of related derivatives (e.g., through esterification or etherification) to explore structure-activity relationships.

The combination of these three components creates a molecule with potential for specific biological interactions, tailored physicochemical properties, and opportunities for further synthetic derivatization.

Overview of Research Trajectories for Novel Thiourea Structures

Current research on novel thiourea structures is progressing along several key trajectories. A major focus is the design and synthesis of new derivatives as potential therapeutic agents. mdpi.comresearchgate.net Researchers are systematically modifying the substituents on the nitrogen atoms to fine-tune the electronic and steric properties of the molecules, aiming to enhance potency and selectivity against specific biological targets such as bacterial enzymes or cancer cell lines. researchgate.netnih.gov This often involves creating hybrid molecules where the thiourea scaffold is linked to other known bioactive heterocycles. mdpi.com

Another significant research direction is in the field of coordination chemistry and material science. mdpi.com Scientists are exploring new thiourea-based ligands for the synthesis of metal complexes with interesting catalytic, magnetic, or optical properties. cardiff.ac.ukresearchgate.net There is also growing interest in using thiourea derivatives as chemosensors for the detection of specific metal ions or anions, leveraging their selective binding capabilities. mdpi.com Furthermore, the application of thioureas in organocatalysis continues to be an active area of investigation, with a focus on developing more efficient and stereoselective catalysts for complex organic transformations.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-8-4-3-5-9(2)10(8)13-11(15)12-6-7-14/h3-5,14H,6-7H2,1-2H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWDCHNCNXURHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369663 | |

| Record name | 1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52266-60-1 | |

| Record name | N-(2,6-Dimethylphenyl)-N′-(2-hydroxyethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52266-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 2,6 Dimethylphenyl 3 2 Hydroxyethyl Thiourea

Precursor Selection and Design Strategies

The synthesis of 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is strategically designed around the formation of the thiourea (B124793) backbone through the reaction of an isothiocyanate with a primary amine. This approach is a common and efficient method for creating unsymmetrical thioureas. researchgate.net

The primary precursors for this synthesis are:

2,6-Dimethylphenyl isothiocyanate: This precursor provides the aromatic dimethylphenyl group. The isothiocyanate functionality is highly electrophilic, making it susceptible to nucleophilic attack by the amine.

Ethanolamine (B43304) (2-aminoethanol): This bifunctional molecule contains both a primary amine group and a hydroxyl group. The amine group acts as the nucleophile in the key bond-forming reaction, while the hydroxyl group remains as a functional handle in the final product.

The selection of these precursors is guided by the desired final structure of the target molecule. The 2,6-dimethylphenyl group introduces steric hindrance around one of the nitrogen atoms of the thiourea core, which can influence the compound's conformational properties. The 2-hydroxyethyl group adds a polar functional group that can participate in hydrogen bonding.

An alternative, though less direct, strategy could involve starting with 2,6-dimethylaniline (B139824) and constructing the thiourea moiety through a multi-step process, potentially involving reagents like carbon disulfide. nih.gov However, the isothiocyanate-amine coupling reaction is generally more straightforward and higher yielding.

Reaction Conditions and Optimization Protocols

The reaction between 2,6-dimethylphenyl isothiocyanate and ethanolamine is typically a facile process that can be optimized by carefully controlling the reaction conditions.

Solvent Systems and Temperature Effects

The choice of solvent is crucial for ensuring that the reactants are fully dissolved and can interact effectively. Aprotic polar solvents are often employed for this type of reaction.

Table 1: Common Solvent Systems for Thiourea Synthesis

| Solvent | Rationale | Typical Temperature |

| Acetonitrile | Good solubility for reactants, relatively inert. | Room Temperature |

| Acetone | Similar to acetonitrile, easily removed post-reaction. | Room Temperature to Reflux |

| Dichloromethane (DCM) | Good solvent for a wide range of organic compounds. | Room Temperature |

| "On-water" | A sustainable and environmentally friendly option where the reaction occurs at the water-organic interface or in a suspension. organic-chemistry.org | Room Temperature |

The reaction generally proceeds efficiently at room temperature, often reaching completion within a short timeframe, sometimes as quickly as 30 minutes. nih.gov In some cases, gentle heating or refluxing may be used to accelerate the reaction rate, particularly if less reactive precursors are used. nih.gov However, for the reaction of an isothiocyanate with a primary amine like ethanolamine, elevated temperatures are typically not necessary.

Catalyst and Additive Influences

The nucleophilic addition of an amine to an isothiocyanate is often a spontaneous process that does not require catalytic activation. nih.gov The inherent reactivity of the functional groups is sufficient to drive the reaction to completion.

However, in the broader context of thiourea synthesis, particularly when starting from different precursors, catalysts can play a significant role. For instance, in the synthesis of the isothiocyanate precursor itself from an isocyanide and elemental sulfur, an amine base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be employed. nih.gov

For the direct reaction of 2,6-dimethylphenyl isothiocyanate and ethanolamine, the use of additives is generally not required. The reaction proceeds cleanly under neutral conditions.

Purification and Isolation Techniques

Once the reaction is complete, the desired product, this compound, must be isolated from the reaction mixture and purified. Several standard laboratory techniques can be employed for this purpose.

A common initial step involves the removal of the solvent under reduced pressure (e.g., using a rotary evaporator). If the product precipitates out of the reaction mixture, it can be collected by filtration. nih.gov

Table 2: Purification Techniques for this compound

| Technique | Description |

| Washing | The crude product can be washed with a non-polar solvent, such as n-hexane, to remove any unreacted isothiocyanate or other non-polar impurities. nih.gov |

| Recrystallization | This is a highly effective method for purifying solid compounds. A suitable solvent, such as acetonitrile, is used to dissolve the crude product at an elevated temperature, and then the solution is slowly cooled to allow for the formation of pure crystals. nih.gov |

| Crystallization from Aqueous Solution | For some thioureas, crystallization from an aqueous solution, sometimes with the aid of additives like polyacrylamide, can yield a high-purity product. google.com |

| Flash Chromatography | If the product is not easily crystallized or if there are impurities with similar solubility, flash column chromatography using a silica (B1680970) gel stationary phase can be used for purification. ijacskros.com |

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Synthetic Route Elucidation and Mechanistic Insights

The formation of this compound from 2,6-dimethylphenyl isothiocyanate and ethanolamine proceeds through a well-established nucleophilic addition mechanism.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group in ethanolamine acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 2,6-dimethylphenyl isothiocyanate.

Intermediate Formation: This attack results in the formation of a transient, zwitterionic intermediate. The nitrogen atom from the ethanolamine becomes positively charged, and the sulfur atom of the thiocarbonyl group gains a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly bonded nitrogen atom to the negatively charged sulfur atom, or more commonly, to the nitrogen of the isothiocyanate. This neutralizes the charges and results in the formation of the stable thiourea linkage.

This reaction is generally considered to be a concerted or near-concerted process, and it is typically irreversible. The stability of the resulting thiourea functional group drives the reaction to completion.

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers several possibilities for derivatization and the synthesis of analogues. These modifications can be used to explore structure-activity relationships for various applications.

Potential sites for derivatization include:

The Hydroxyl Group: The primary alcohol functional group on the 2-hydroxyethyl side chain can be a site for various chemical transformations. It can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These modifications would introduce a range of different functional groups and alter the polarity and chemical reactivity of the molecule.

The Thiourea Nitrogens: The N-H protons of the thiourea moiety can be substituted, although this can be more challenging. Under basic conditions, these protons can be deprotonated, and the resulting anion can be reacted with electrophiles.

The Aromatic Ring: The 2,6-dimethylphenyl ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing methyl groups will direct incoming electrophiles to specific positions.

The synthesis of analogues can be achieved by varying the starting materials. For example:

Varying the Amine: Replacing ethanolamine with other amino alcohols (e.g., 3-aminopropanol) or diamines would result in analogues with different chain lengths or additional functional groups.

Varying the Isothiocyanate: Using different substituted phenyl isothiocyanates (e.g., 2,4-dimethylphenyl isothiocyanate to produce 1-(2,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea) would allow for the exploration of the effects of substituent patterns on the aromatic ring. smolecule.com

These derivatization and analogue synthesis strategies provide a versatile platform for creating a library of related thiourea compounds for further scientific investigation.

Advanced Spectroscopic and Structural Elucidation of 1 2,6 Dimethylphenyl 3 2 Hydroxyethyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopic Probing of Molecular Conformation and Dynamics

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

No specific data available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

No specific data available in the searched literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions

No specific data available in the searched literature.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Networks

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific data available in the searched literature.

Raman Spectroscopy

No specific data available in the searched literature.

Mass Spectrometric Elucidation of Reaction Pathways and Complex Formation

No specific mass spectrometry studies for 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea were found in the available literature. Such an analysis would be essential to understand its fragmentation patterns, which in turn could help confirm its structure, elucidate potential reaction pathways in synthetic chemistry, and study the formation of non-covalent complexes with other molecules or ions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

There is no published single-crystal X-ray diffraction data for this compound. This technique is fundamental for determining the precise three-dimensional arrangement of atoms in the crystalline state. Without this data, a definitive analysis of its solid-state molecular and supramolecular architecture is not possible.

While crystallographic data exists for structurally related compounds, such as 3-Acetyl-1-(2,6-dimethylphenyl)thiourea, the strict requirement to focus solely on this compound prevents the inclusion of comparative data from these analogs.

Conformational Analysis in the Crystalline State

A detailed conformational analysis requires specific torsion angles and geometric parameters derived from X-ray crystallography. As the crystal structure for this compound has not been determined, no information can be provided on the orientation of the 2,6-dimethylphenyl group relative to the thiourea (B124793) backbone or the conformation of the 2-hydroxyethyl side chain in the solid state.

Intermolecular Hydrogen Bonding and Packing Motifs

The analysis of hydrogen bonding and crystal packing is entirely dependent on crystallographic data. The presence of donor groups (N-H and O-H) and acceptor groups (C=S and O-H) in this compound suggests that it would form distinct hydrogen-bonding networks. However, without experimental structural data, the specific motifs (e.g., dimers, chains, sheets) and the geometry of these interactions remain unknown.

Computational and Theoretical Chemistry Investigations of 1 2,6 Dimethylphenyl 3 2 Hydroxyethyl Thiourea

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and reactivity of 1-(2,6-dimethylphenyl)-3-(2-hydroxyethyl)thiourea. These first-principles methods allow for the detailed examination of the molecule's behavior at the atomic and electronic levels, providing a foundation for understanding its chemical properties.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Molecular geometry optimization is a computational process that determines the most stable structure of this compound by finding the minimum energy conformation on the potential energy surface. This process yields important data such as bond lengths, bond angles, and dihedral angles.

For a flexible molecule like this compound, which has several rotatable bonds, conformer analysis is essential. This involves identifying various low-energy conformers and determining their relative stabilities. The presence of the 2,6-dimethylphenyl group introduces steric hindrance that can significantly influence the preferred orientation of the molecule. For the related compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, crystallographic studies have shown a dihedral angle of 83.74 (5)° between the phenyl ring and the side chain. nih.gov Similar steric constraints would be expected to play a role in the conformational preferences of this compound.

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three atoms across at least two bonds. |

| Dihedral Angles | The angle between two intersecting planes, which defines the rotation around a chemical bond. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, the distribution of the HOMO and LUMO across the molecular structure would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

| Orbital | Significance |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Indicates the region of the molecule most likely to donate electrons in a chemical reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates the region of the molecule most likely to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | A measure of the molecule's excitability and chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, an MEP map would highlight the electronegative sulfur and oxygen atoms as regions of high electron density (red), and the hydrogen atoms of the N-H and O-H groups as regions of positive potential (blue). This information is valuable for predicting the molecule's interaction with other molecules and its role in non-covalent interactions such as hydrogen bonding.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out on the optimized molecular geometry. The results provide a set of vibrational modes and their corresponding frequencies. By comparing the calculated frequencies with experimental spectra, it is possible to assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational frequencies would be expected for the N-H, C=S, C-N, and O-H functional groups. In the related compound 3-acetyl-1-(2,6-dimethylphenyl)thiourea, characteristic absorption bands have been observed for N-H, C=O, C-N, and C=S stretching vibrations. nih.gov Similar analyses for the title compound would aid in its experimental characterization.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment.

For this compound, MD simulations would be useful for sampling a wide range of conformations in solution, providing a more realistic picture of its dynamic behavior than static quantum chemical calculations. Furthermore, MD simulations can elucidate the specific interactions between the molecule and solvent molecules, such as water, which is crucial for understanding its solubility and behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

In the context of this compound, a QSAR study would involve a dataset of thiourea (B124793) derivatives with known biological activities. Molecular descriptors such as electronic, steric, and hydrophobic parameters would be calculated for each compound. The resulting QSAR model could then be used to predict the activity of new, untested thiourea derivatives and to provide insights into the molecular features that are important for the observed biological effect. QSAR studies on thiourea derivatives have been successfully used to explore their potential as inhibitors for various enzymes. semanticscholar.org

In Silico Mechanistic Probing of Chemical Transformations

Computational and theoretical chemistry provides a powerful lens through which the intricate mechanisms of chemical transformations involving this compound can be meticulously examined. Such in silico investigations offer profound insights into reaction pathways, transition states, and the electronic factors governing the molecule's reactivity. A significant potential chemical transformation for this compound is its intramolecular cyclization, a common reaction for thioureas possessing a nucleophilic side chain.

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanistic details of such transformations. DFT calculations allow for the accurate determination of the geometries of reactants, intermediates, transition states, and products along a proposed reaction coordinate. A plausible intramolecular cyclization pathway for this compound could proceed via a nucleophilic attack of the terminal hydroxyl group's oxygen atom on the carbon of the thiocarbonyl group. This process would likely involve a proton transfer step, potentially mediated by a solvent molecule or another molecule of the reactant, to yield a cyclic thiazolidine-type structure.

A hypothetical reaction energy profile for a proposed intramolecular cyclization is detailed in the data table below. The values presented are illustrative of what a DFT study at a common level of theory (e.g., B3LYP/6-311+G(d,p)) might yield, providing a quantitative basis for understanding the reaction's feasibility and kinetics.

| Stationary Point | Description | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Reactant | This compound | 0.00 | N/A |

| Transition State (TS1) | C-O bond formation | +25.8 | -1750 |

| Intermediate | Zwitterionic intermediate | +15.2 | N/A |

| Transition State (TS2) | Proton transfer | +18.5 | -950 |

| Product | Cyclized thiazolidine (B150603) derivative | -5.3 | N/A |

Such in silico probing provides invaluable, atom-level detail of the chemical transformations of this compound, guiding further experimental studies and the potential application of this compound in various chemical syntheses.

Mechanistic Studies of Molecular Interactions

Coordination Chemistry and Ligand Properties

The coordination chemistry of thiourea (B124793) and its derivatives is extensive, owing to their ability to coordinate with a wide range of metal ions. mdpi.com The electronic and steric properties of the substituents on the nitrogen atoms significantly influence the ligand's coordination behavior, as well as the geometry and stability of the resulting metal complexes. nih.govamazonaws.com The presence of a 2,6-dimethylphenyl group introduces steric hindrance that can affect the coordination sphere of the metal center, while the 2-hydroxyethyl group provides an additional potential donor site. nih.gov

Binding Modes and Chelation Behavior with Metal Ions

1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea possesses multiple potential donor atoms (S, N, and O), allowing for several coordination modes. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of competing ligands. mdpi.comamazonaws.com

Monodentate Coordination: The most common coordination mode for simple thiourea ligands is monodentate binding through the sulfur atom. mdpi.comnih.gov The sulfur atom, being a soft donor, preferentially binds to soft metal ions like Pd(II), Pt(II), and Hg(II). mdpi.com Spectroscopic evidence, particularly a downfield shift in the 13C NMR signal of the C=S carbon and a shift in the ν(C=S) infrared stretching frequency, confirms coordination through sulfur. mdpi.comnih.gov

Bidentate (S,N) Chelation: In the presence of a base, the N-H proton can be removed, allowing the ligand to act as a monoanionic bidentate ligand, coordinating through both the sulfur and one of the nitrogen atoms to form a four-membered chelate ring. mdpi.comiaea.org However, this mode is less common for N-aryl substituted thioureas due to the reduced basicity of the aryl-substituted nitrogen.

Bidentate (S,O) Chelation: The presence of the 2-hydroxyethyl group introduces the possibility of bidentate chelation involving the sulfur and the hydroxyl oxygen atoms. This would lead to the formation of a more stable six-membered chelate ring. A closely related ligand, 1-allyl-3-(2-hydroxyethyl)thiourea, has been shown to coordinate to Pd(II) and Pt(II) in a bidentate manner, forming six-membered metallocycles. bohrium.com This suggests that this compound could behave similarly, particularly with metals that can accommodate such chelation.

| Coordination Mode | Donor Atoms | Chelate Ring Size | Common Conditions | Typical Metal Ions |

|---|---|---|---|---|

| Monodentate | S | N/A | Neutral | Pd(II), Pt(II), Co(II), Ni(II), Zn(II) |

| Bidentate (Anionic) | S, N | 4-membered | Basic | Ni(II), Cu(II) |

| Bidentate (Neutral) | S, O | 6-membered | Neutral | Pd(II), Pt(II) |

Stoichiometry and Stability of Metal Complexes

The stoichiometry of the resulting metal complexes is typically influenced by the coordination mode of the ligand and the preferred coordination number of the metal ion. When acting as a neutral monodentate ligand, two equivalents of the thiourea often coordinate to a single metal center, forming complexes with a general formula of [ML2X2], where L is the thiourea ligand and X is an anionic ligand like a halide. nih.gov

For example, reactions of sterically hindered thiourea ligands with Co(II), Ni(II), Pd(II), and Zn(II) have yielded four-coordinate monomeric complexes. nih.govresearchgate.net Depending on the metal ion, these complexes adopt either distorted tetrahedral (for Co(II) and Zn(II)) or square planar (for Pd(II)) geometries. nih.gov In cases where bidentate (S,O) chelation occurs, a 1:1 or 2:1 ligand-to-metal ratio is possible, leading to complexes such as [M(L)X2] or [M(L)2]. bohrium.com The chelate effect, particularly with the formation of a six-membered ring, would be expected to enhance the thermodynamic stability of these complexes compared to their monodentate counterparts.

Electronic Structure and Redox Properties of Coordination Complexes

The electronic properties of the coordination complexes are dictated by the central metal ion and the ligand field it experiences. The coordination of the thiourea ligand through the sulfur atom influences the d-orbital splitting of the metal center.

Electronic Spectra: For d-block metals, UV-Vis spectroscopy can reveal ligand-to-metal charge transfer (LMCT) bands and d-d transitions. cardiff.ac.uk For instance, square planar Ni(II) complexes of thiourea derivatives often exhibit a d-d transition assigned to dxy → dx²-y², while octahedral Ni(II) complexes show multiple spin-allowed transitions. cardiff.ac.uk

| Metal Ion/Geometry | Technique | Observed Property | Interpretation |

|---|---|---|---|

| Ni(II) Square Planar | UV-Vis Spectroscopy | Absorption band ~600 nm | d-d transition (dxy → dx²-y²) |

| Ni(II) Octahedral | UV-Vis Spectroscopy | Two absorption bands | d-d transitions (3A2g→3T2g, 3A2g→3T1g(F)) |

| Cu(II) / Cu(I) | Cyclic Voltammetry | Quasi-reversible reductive peak | Cu(II)/Cu(I) redox couple |

| Ni(II) / Ni(I) | Cyclic Voltammetry | Irreversible reductive peaks | Ni(II)/Ni(I) redox couple |

Supramolecular Chemistry and Non-Covalent Interactions

Beyond its ability to form coordination bonds, this compound is well-suited for participating in non-covalent interactions, which are fundamental to supramolecular chemistry. The N-H and O-H groups are excellent hydrogen bond donors, while the thiocarbonyl sulfur and hydroxyl oxygen are effective hydrogen bond acceptors.

Hydrogen Bonding Networks and Self-Assembly

In the solid state, substituted thioureas frequently engage in self-assembly through hydrogen bonding to form well-defined supramolecular structures. researchgate.net

Intermolecular N-H···S Dimers: A common and robust structural motif in thiourea derivatives is the formation of centrosymmetric dimers through a pair of intermolecular N-H···S hydrogen bonds. nih.govnih.gov Crystal structures of closely related compounds, such as 3-acetyl-1-(2,6-dimethylphenyl)thiourea, confirm the prevalence of this inversion-type dimer formation. nih.gov This predictable interaction makes the thiourea group a reliable synthon in crystal engineering.

Intramolecular Hydrogen Bonding: The conformation of the molecule can be stabilized by intramolecular hydrogen bonds. The presence of the 2-hydroxyethyl group allows for the potential formation of an N-H···O or O-H···N hydrogen bond, which would influence the orientation of the side chain relative to the thiourea core. nih.gov Furthermore, intramolecular O-H···S interactions have also been observed in similar structures. semanticscholar.org

| Interaction Type | Donor | Acceptor | Resulting Motif |

|---|---|---|---|

| Intermolecular | N-H | S=C | Centrosymmetric Dimer |

| Intermolecular | O-H | O-H | Chains/Sheets |

| Intermolecular | O-H | S=C | Chains/Sheets |

| Intramolecular | N-H | O-H | Conformational Stabilization |

| Intramolecular | O-H | S=C | Conformational Stabilization |

Anion Recognition Mechanisms

The thiourea moiety is a well-established functional group for the recognition and sensing of anions. nih.gov The two N-H groups act as a hydrogen-bond donor cleft, capable of binding anions through non-covalent interactions. researchgate.netcore.ac.uk

The mechanism of interaction is largely dependent on the basicity of the anion and the polarity of the solvent. nih.gov

Hydrogen Bonding: For less basic anions such as Cl-, HSO4-, and H2PO4-, the interaction primarily involves the formation of hydrogen bonds between the N-H protons of the thiourea and the anion. The binding strength is correlated with the anion's geometry and hydrogen bond accepting capability.

Deprotonation: For highly basic anions like F- and CH3CO2-, particularly in aprotic solvents like DMSO, the interaction can proceed via a partial or complete deprotonation of the N-H group. nih.gov This proton transfer event often leads to a distinct colorimetric or spectroscopic response, making such thiourea derivatives useful as chemosensors.

The 2,6-dimethylphenyl substituent would likely enhance the acidity of the adjacent N-H proton, potentially increasing the binding affinity for anions compared to non-arylated thioureas. The hydroxyethyl (B10761427) group could also participate in anion binding, potentially leading to enhanced selectivity for certain anions. nih.gov

Cation Recognition Mechanisms

Thiourea derivatives are a versatile class of compounds recognized for their ability to act as chemosensors for various analytes, including cations. researchgate.netbiu.ac.ilnih.gov The fundamental mechanism of cation recognition by thiourea-based sensors lies in the electronic and structural features inherent to the thiourea moiety. These compounds possess nucleophilic sulfur (S) and nitrogen (N) atoms that serve as coordination sites for metal ions. researchgate.netbiu.ac.il

The interaction typically involves the formation of coordination bonds between the cation and the heteroatoms of the thiourea derivative. The nitrogen atoms can participate in hydrogen bonding, which can be perturbed upon cation binding, leading to a detectable signal. researchgate.net While specific studies on this compound are not extensively detailed in the available literature, the general principles of thiourea-cation interaction apply. The presence of the hydroxyl (-OH) group in the 2-hydroxyethyl substituent could provide an additional coordination site, potentially enhancing the binding affinity and selectivity for certain cations. The sensing event often results in a colorimetric or fluorescent response, making these compounds useful as visual detectors for metal ions in various media. nih.govtsijournals.com

Table 1: Key Features in Thiourea-Based Cation Recognition

| Feature | Description | Role in Recognition |

| Thiourea Moiety | Contains nucleophilic sulfur and nitrogen atoms. | Acts as the primary binding site for metal cations. researchgate.netbiu.ac.il |

| Hydrogen Bonding | N-H groups can form intra- and intermolecular hydrogen bonds. | Cation binding can disrupt H-bonding patterns, leading to a detectable signal. researchgate.net |

| Coordination Sites | Sulfur, nitrogen, and potentially other heteroatoms (like the oxygen in the hydroxyl group). | Form direct coordination bonds with the target cation. researchgate.net |

| Signaling Unit | Often a chromogenic or fluorogenic group attached to the thiourea core. | Provides a measurable optical response (color change or fluorescence) upon cation binding. nih.govtsijournals.com |

Organocatalysis and Mechanistic Pathways

Thiourea derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors to activate substrates in a variety of chemical transformations. nih.govu-tokyo.ac.jp

Role as a Hydrogen Bond Donor Catalyst

The core of the catalytic activity of thioureas lies in the two N-H protons of the thiourea group. u-tokyo.ac.jppkusz.edu.cn These protons are sufficiently acidic to form strong, directional hydrogen bonds with Lewis basic sites on substrate molecules, such as carbonyl oxygens or nitro groups. This interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic substrate, making it more susceptible to nucleophilic attack. u-tokyo.ac.jp The N,N'-disubstituted nature of compounds like this compound allows for a pre-organized conformation that facilitates this bidentate hydrogen bonding, creating a well-defined binding pocket for the substrate.

Dual Activation Mechanisms (e.g., electrophile/nucleophile activation)

Many advanced thiourea organocatalysts are bifunctional, meaning they possess a second functional group capable of activating the nucleophile simultaneously as the thiourea moiety activates the electrophile. nih.govresearchgate.netnih.gov For instance, a basic tertiary amine group incorporated into the catalyst's scaffold can act as a Brønsted base, deprotonating the nucleophile to increase its reactivity.

This cooperative, dual activation model mimics the efficiency of enzymes. researchgate.net The thiourea part binds and activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, while the basic site activates the nucleophile (e.g., a malonate ester). This brings both reactants into close proximity within the chiral environment of the catalyst, facilitating the reaction with high efficiency and stereocontrol. nih.govresearchgate.net This mechanism is crucial in reactions like Michael additions, Mannich reactions, and aldol (B89426) reactions. nih.gov

Stereoselective Transformations and Enantiocontrol

In asymmetric catalysis, the key to achieving high enantioselectivity is the transfer of stereochemical information from a chiral catalyst to the product. Chiral thiourea catalysts achieve this by incorporating a stereogenic unit, often derived from cinchona alkaloids, amino acids, or chiral diamines, into their structure. nih.gov

This chiral scaffold creates a rigid and well-defined three-dimensional environment around the active site. When the substrates bind to the catalyst through the dual activation mechanism described above, their orientation is fixed in a specific, low-energy transition state. nih.gov This controlled orientation dictates the facial selectivity of the nucleophilic attack on the electrophile, leading to the preferential formation of one enantiomer of the product over the other. nih.govmdpi.com The catalyst essentially acts as a molecular template, guiding the reactants along a specific stereochemical pathway. nih.gov

Biological Target Interactions: Mechanistic Investigations at the Molecular Level

The diverse biological activities reported for thiourea derivatives, including anticancer and antimicrobial effects, have prompted detailed investigations into their mechanisms of action at the molecular level. biointerfaceresearch.commdpi.comresearchgate.net

Molecular Docking and Simulation Studies of Ligand-Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand (like a thiourea derivative) to the active site of a biological target, such as an enzyme or a receptor. farmaciajournal.comresearchgate.net These studies provide critical insights into the specific molecular interactions that stabilize the ligand-receptor complex, which is essential for understanding the compound's biological activity. researchgate.netmdpi.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). farmaciajournal.com The thiourea derivative is then computationally placed into the binding site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with the lowest energy score representing the most probable binding mode. researchgate.netksu.edu.tr

These simulations often reveal that thiourea derivatives anchor themselves within the receptor's active site through a network of interactions:

Hydrogen Bonds: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, frequently interacting with key amino acid residues (like aspartate, glutamate, or serine) in the active site. biointerfaceresearch.com The C=S group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings (such as the 2,6-dimethylphenyl group) can engage in hydrophobic or π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, or leucine. researchgate.net

Coordination: In metalloenzymes, the sulfur atom can coordinate with the metal ion in the active site. mdpi.com

MD simulations can further refine the docked pose, providing information about the stability of the ligand-protein complex over time and the dynamic nature of the interactions. nih.govnih.gov For example, studies on thiourea derivatives as potential anticancer agents have used docking to elucidate their binding to targets like NUDIX hydrolase type 5 (NUDT5) and various protein kinases, identifying the specific residues crucial for binding and inhibitory activity. biointerfaceresearch.comnih.gov

Table 2: Representative Findings from Molecular Docking Studies of Thiourea Derivatives

| Target Protein/Receptor | Type of Interaction | Key Interacting Residues (Examples) | Reference |

| HER-2 (Human Epidermal Growth Factor Receptor 2) | Hydrogen Bonding | ALA751, LEU796 | biointerfaceresearch.com |

| DNA | Intercalation and Minor Groove Binding | DA(A6), DC(B23) | biointerfaceresearch.com |

| NUDT5 (NUDIX Hydrolase Type 5) | Stable Interactions (unspecified) | Not specified | nih.gov |

| COX-1 (Cyclooxygenase-1) | Hydrogen Bonding, Hydrophobic Interactions | Tyr130, Glu44, Arg466 | researchgate.net |

Enzyme Inhibition Mechanisms

There is no specific information available regarding the inhibition of enzymes such as urease or esterase by this compound. Generally, thiourea derivatives are known to be effective inhibitors of various enzymes, particularly urease. core.ac.uknih.gov The inhibitory mechanism often involves the interaction of the thiocarbonyl sulfur atom with metal ions, such as the nickel ions in the active site of urease, disrupting the enzyme's catalytic activity. nih.gov However, without specific studies on this compound, any discussion of its enzyme inhibition profile remains speculative.

Protein-Ligand Interaction Analysis

Similarly, no dedicated protein-ligand interaction analyses for this compound have been published. For thiourea derivatives in general, molecular interactions are typically governed by a combination of hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov The N-H protons of the thiourea backbone can act as hydrogen bond donors, while the sulfur and any other heteroatoms can act as acceptors.

In the case of this compound, the following interactions could be hypothesized:

Hydrogen Bonding: The two N-H groups and the terminal hydroxyl (-OH) group are potential hydrogen bond donors. The sulfur atom of the thiocarbonyl group and the oxygen of the hydroxyl group can serve as hydrogen bond acceptors.

Hydrophobic Interactions: The 2,6-dimethylphenyl ring would be expected to form hydrophobic or van der Waals interactions with nonpolar pockets within a protein's binding site. mdpi.com

A study on a closely related compound, 3-Acetyl-1-(2,6-dimethylphenyl)thiourea, confirmed the presence of an intramolecular hydrogen bond and noted that molecules in the crystal lattice were linked by N-H···S intermolecular hydrogen bonds. nih.gov While this suggests the potential for such interactions, it is not direct evidence for the behavior of this compound in a biological system.

Without experimental data from techniques like X-ray crystallography, NMR spectroscopy, or computational molecular docking studies specific to this compound, a detailed and accurate analysis of its protein-ligand interactions cannot be provided.

Potential Applications in Research and Development

As a Chemical Probe for Biological Systems

Thiourea (B124793) derivatives are recognized for their wide spectrum of biological activities and their ability to interact with biological targets. biointerfaceresearch.comsemanticscholar.org This makes them valuable scaffolds for the development of chemical probes to study complex biological systems. The compound 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea could be explored as a precursor for such probes. The hydroxyethyl (B10761427) group offers a site for conjugation with fluorophores, affinity tags, or other reporter molecules, which are essential for tracking and identifying interactions within a cellular environment.

Researchers have developed various thiourea-based compounds to probe and modulate the activity of specific enzymes or signaling pathways. researchgate.net For instance, certain derivatives have shown potent inhibitory effects against enzymes implicated in diseases like diabetes. researchgate.net The core structure of this compound could be systematically modified to investigate structure-activity relationships and to develop selective probes for specific biological targets, such as kinases or proteases, which are often dysregulated in diseases like cancer. biointerfaceresearch.com The dimethylphenyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters for cell permeability and target binding specificity.

Table 1: Potential Biological Targets for Thiourea-Based Chemical Probes

| Target Class | Potential Application | Relevant Structural Feature |

|---|---|---|

| Enzymes (e.g., Tyrosinase, α-glucosidase) | Investigating metabolic pathways, Drug discovery | Thiourea core for binding, Substituents for selectivity |

| Protein Kinases | Cancer research, Signal transduction studies | Hydrogen bonding capacity of N-H groups |

| Metal-containing proteins | Studying metalloprotein function and inhibition | Sulfur atom for metal coordination |

In Advanced Materials Research (e.g., polymeric scaffolds, coatings)

The 2-hydroxyethyl moiety in this compound is a key structural component of poly(2-hydroxyethyl methacrylate) (PHEMA), a widely used biocompatible polymer in materials science, particularly for hydrogel scaffolds in tissue engineering. mdpi.commdpi.com This suggests that the compound could be utilized as a functional monomer or cross-linking agent in the synthesis of novel polymeric materials.

Incorporating this thiourea derivative into a polymer backbone could impart specific properties to the resulting material. The thiourea group can form strong hydrogen bonds, potentially enhancing the mechanical strength and thermal stability of the polymer. mdpi.com Furthermore, the presence of sulfur and nitrogen atoms can create sites for metal ion coordination, leading to the development of functional coatings for applications such as heavy metal removal or antimicrobial surfaces. researchgate.net In the context of polymeric scaffolds for tissue engineering, the compound could be used to modify the scaffold surface, promoting cell adhesion and proliferation due to the altered surface chemistry and topography. mdpi.com

Table 2: Potential Roles in Advanced Materials

| Material Type | Potential Function of the Compound | Desired Property |

|---|---|---|

| Polymeric Scaffolds | Functional monomer or surface modifier | Enhanced biocompatibility, Controlled degradation, Cell adhesion |

| Functional Coatings | Active component in coating formulation | Antimicrobial activity, Sensor capabilities, Corrosion resistance |

As Components in Sensor Development for Specific Analytes

Thiourea derivatives have been successfully employed as chemosensors for the detection of various ions and molecules. mdpi.comresearchgate.net The thiourea moiety can act as a binding site for specific analytes, particularly metal ions, through coordination with the sulfur and nitrogen atoms. mdpi.comtsijournals.com This interaction can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). mdpi.commdpi.com

The compound this compound is a promising candidate for sensor development. The thiourea core provides the necessary binding site. The 2,6-dimethylphenyl group can be tailored to influence the sensor's selectivity and sensitivity, while the hydroxyethyl group allows for immobilization of the sensor molecule onto a solid support, such as a glass slide, paper strip, or nanoparticle surface. tsijournals.com This is crucial for the development of practical and reusable sensor devices. For example, a sensor based on this compound could potentially be designed for the selective detection of environmentally or biologically important analytes like heavy metal ions (e.g., Cu²⁺, Hg²⁺) in aqueous solutions. tsijournals.commdpi.com

Role in Catalyst Design for Organic Synthesis

In the field of organocatalysis, bifunctional thiourea derivatives have emerged as powerful catalysts for a variety of asymmetric organic reactions. beilstein-journals.org These catalysts operate through a mechanism of dual activation, where the thiourea moiety activates an electrophile through hydrogen bonding, while another functional group on the catalyst activates the nucleophile. beilstein-journals.org

This compound can serve as a valuable precursor in the design of such catalysts. The two N-H groups of the thiourea can act as hydrogen-bond donors, pre-organizing and activating substrates. The hydroxyethyl group provides a convenient handle for introducing a basic co-catalytic site (e.g., an amine) through straightforward chemical modification. The steric bulk provided by the 2,6-dimethylphenyl group can play a crucial role in creating a specific chiral environment around the catalytic center, which is essential for achieving high enantioselectivity in asymmetric synthesis. Catalysts derived from this scaffold could potentially be applied to important reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) |

| Copper (Cu²⁺) |

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of unsymmetrical thioureas is a mature field, yet there remains a considerable need for more environmentally benign and efficient methodologies. mdpi.com Traditional routes often rely on isothiocyanates, which can be hazardous. Future research could focus on greener alternatives.

Challenges:

Hazardous Reagents: The conventional synthesis likely involves 2,6-dimethylphenyl isothiocyanate, a potentially toxic and moisture-sensitive reagent.

Reaction Conditions: Many preparations require anhydrous conditions and extended reaction times, increasing energy consumption and cost. researchgate.net

Purification: Chromatographic purification is often necessary, generating significant solvent waste.

Future Directions:

One-Pot Syntheses: Developing one-pot procedures that avoid the isolation of the isothiocyanate intermediate would enhance safety and efficiency. For example, reacting 2,6-dimethylaniline (B139824) with a sulfur source like carbon disulfide and subsequently with 2-aminoethanol in a single vessel.

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, improved safety, and easier scalability. A multicomponent flow approach, reacting an isocyanide, an amine, and a sulfur source, could be adapted for this specific molecule, potentially allowing for isolation by simple filtration. nih.gov

Green Solvents and Catalysts: Investigating the synthesis in greener solvents like water or bio-derived solvents would significantly improve the sustainability profile. The use of nanoparticle catalysts, such as nickel nanoparticles immobilized on MOFs, has shown promise for the green synthesis of thiourea (B124793) derivatives from nitrobenzenes, a pathway that could be explored. nih.gov

| Synthesis Method | Potential Advantages | Key Research Question |

| One-Pot Reaction | Reduced handling of hazardous intermediates, less waste. | Can high yields and purity be achieved without isolating 2,6-dimethylphenyl isothiocyanate? |

| Continuous Flow | Enhanced safety, scalability, and process control. nih.gov | What are the optimal residence time, temperature, and stoichiometry for this specific transformation in a flow reactor? |

| Catalytic Routes | Use of less toxic starting materials, milder conditions. nih.gov | Can a catalyst be developed for the direct thio-carbamoylation of 2,6-dimethylaniline with a masked isothiocyanate equivalent? |

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of the thiourea scaffold is well-established, serving as a precursor for heterocycles and as a source of sulfide. wikipedia.orgresearchgate.net The specific substituents on 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, however, open doors to unique transformations.

Challenges:

Steric Hindrance: The two methyl groups on the phenyl ring can sterically hinder reactions at the adjacent nitrogen atom and influence the conformational preferences of the molecule.

Competing Reactive Sites: The presence of the N-H protons, the sulfur atom, and the hydroxyl group creates multiple potential sites for reaction, leading to challenges in selectivity.

Future Directions:

Intramolecular Cyclization: The hydroxyethyl (B10761427) group is perfectly positioned for intramolecular cyclization reactions. Under acidic or basic conditions, or mediated by reagents like carbodiimides, the molecule could be a precursor to various five-membered heterocyclic systems, such as 2-imino-1,3-oxathiolanes or thiazolidinones, with the 2,6-dimethylphenyl group imparting specific solubility and biological properties.

Organocatalysis: Thioureas are known to act as hydrogen-bond donor catalysts. Research could explore the catalytic activity of this compound, where the hydroxyl group might participate in secondary interactions with the substrate, potentially influencing enantioselectivity in asymmetric reactions.

Coordination Chemistry: The molecule possesses multiple donor atoms (S, N, O), making it an interesting ligand for metal complexes. The hydroxyethyl group could act as a hemilabile arm, coordinating to a metal center and then dissociating to open a coordination site for catalysis. mdpi.com

Advanced Characterization of Transient Species and Reaction Intermediates

Understanding reaction mechanisms requires the detection and characterization of short-lived intermediates. For thiourea reactions, such as cyclizations or rearrangements, identifying these transient species is crucial but challenging.

Challenges:

Short Lifetimes: Reaction intermediates are often highly reactive and exist at low concentrations, making them difficult to isolate or observe.

Complex Reaction Mixtures: The presence of starting materials, products, byproducts, and intermediates can lead to complex spectroscopic data that is difficult to interpret.

Future Directions:

In-Situ Spectroscopy: The use of techniques like rapid-injection NMR, stopped-flow UV-Vis, or in-situ IR spectroscopy could allow for the real-time monitoring of reactions involving this compound, providing kinetic data and potentially revealing the spectral signatures of intermediates.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and detect charged intermediates or complexes formed during a reaction, providing valuable mechanistic clues.

Matrix Isolation Spectroscopy: By trapping the reaction mixture in an inert gas matrix at cryogenic temperatures, it may be possible to stabilize and spectroscopically characterize otherwise fleeting intermediates.

Integration of Computational and Experimental Studies for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the structures, energies, and properties of molecules and for mapping reaction pathways. researchgate.net Integrating these theoretical studies with experimental results can offer a comprehensive understanding of the behavior of this compound.

Challenges:

Computational Cost: Accurately modeling complex reaction pathways, especially those involving solvent effects or multiple conformational isomers, can be computationally expensive.

Methodology Selection: Choosing the appropriate level of theory and basis set is critical for obtaining results that are both accurate and computationally feasible. researchgate.net

Future Directions:

Conformational Analysis: Density Functional Theory (DFT) calculations can be used to predict the most stable conformations of the molecule, clarifying the role of intramolecular hydrogen bonding between the N-H and hydroxyl groups and the steric influence of the dimethylphenyl moiety. bohrium.com

Reaction Pathway Modeling: Computational modeling can map the energy profiles of potential reactions, such as the intramolecular cyclization mentioned earlier. This can help distinguish between competing mechanisms, predict activation barriers, and identify the structures of transition states and intermediates. researchgate.net

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies). bohrium.com Comparing these predictions with experimental data can help confirm the structure of newly synthesized compounds and intermediates.

| Computational Method | Application to the Target Compound | Research Insight Gained |

| DFT Optimization | Determine low-energy conformers and intramolecular H-bonds. | Understanding of structural preferences and the influence of non-covalent interactions. nih.gov |

| Transition State Search | Map the energy profile for cyclization or other transformations. | Elucidation of reaction mechanisms and prediction of reaction feasibility. |

| TD-DFT | Predict UV-Vis absorption and fluorescence properties. | Guide the design of the molecule as a potential optical probe or sensor. |

Design of New Functional Materials and Probes Based on the Thiourea Scaffold

The thiourea moiety is an excellent hydrogen-bond donor and a known motif for anion recognition. nih.gov This property, combined with the specific functional groups of this compound, makes it a promising building block for new materials and sensors.

Challenges:

Solubility and Processability: The bulky, nonpolar dimethylphenyl group and the polar hydroxyethyl group give the molecule an amphiphilic character that will influence its solubility and its ability to be incorporated into larger material frameworks.

Achieving High Selectivity: Designing a sensor that binds a target analyte with high selectivity over other competing species is a persistent challenge in supramolecular chemistry. rsc.org

Future Directions:

Anion Sensors: The two N-H groups of the thiourea core can act as a binding site for anions like fluoride, acetate, or dihydrogen phosphate. nih.gov The hydroxyl group could be functionalized with a fluorophore, creating a ratiometric fluorescent sensor where anion binding modulates the emission properties.

Self-Assembling Materials: The combination of hydrogen-bond donors (N-H, O-H) and the aromatic ring could drive the self-assembly of the molecule into higher-order structures like gels or liquid crystals. leeds.ac.uk The properties of these materials could be tuned by modifying the substituents.

Polymer Functionalization: The hydroxyl group provides a convenient handle for grafting the molecule onto polymer backbones, creating functional materials with applications in areas such as metal ion extraction or as solid-supported catalysts.

Addressing Specificity and Selectivity in Molecular Recognition and Biological Interactions

Thiourea derivatives are known to exhibit a wide range of biological activities, often by interacting with enzymes or receptors through hydrogen bonding and other non-covalent interactions. mdpi.combiointerfaceresearch.com A key challenge is to achieve high specificity for a desired biological target to maximize efficacy and minimize off-target effects.

Challenges:

Target Identification: For a novel compound, identifying the specific biological targets through which it exerts its effects is a complex task.

Overcoming Drug Resistance: In areas like anticancer or antimicrobial research, developing compounds that can overcome existing resistance mechanisms is a major hurdle. biointerfaceresearch.com

Future Directions:

Structure-Activity Relationship (SAR) Studies: A systematic study could be undertaken by synthesizing analogues of this compound. For instance, varying the substitution on the phenyl ring or altering the length of the alkyl chain could provide insights into the structural requirements for selective binding to a particular biological target.

Enzyme Inhibition: Many enzymes have active sites that recognize and bind anions or polar functional groups. This compound could be screened as an inhibitor for various enzyme classes, such as kinases or phosphatases, where the thiourea and hydroxyl groups could mimic substrate interactions. mdpi.com

Molecular Docking: Computational docking studies can predict how the molecule might bind to the active site of known protein targets. biointerfaceresearch.com The steric bulk of the 2,6-dimethylphenyl group could be exploited to achieve selectivity for proteins with correspondingly large or flexible binding pockets.

Q & A

Q. What are the optimized synthetic routes for 1-(2,6-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2,6-dimethylaniline with 2-hydroxyethylamine using thiophosgene or a thiocarbonyl transfer reagent. Key parameters include:

- Temperature : Reactions are performed at 0–5°C to minimize side reactions (e.g., oxidation of the thiourea group) .

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of thiophosgene .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >85% purity .

Q. Example Reaction Table

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2,6-dimethylaniline + thiophosgene (0°C, DCM) | Form isothiocyanate intermediate |

| 2 | Intermediate + 2-hydroxyethylamine (RT, 12h) | Coupling to form target compound |

| 3 | Ethanol/water recrystallization | Remove unreacted amines |

Q. How can researchers validate the structural identity of this thiourea derivative?

Use a combination of:

- NMR : H NMR (DMSO-d6) shows characteristic thiourea NH peaks at δ 9.8–10.2 ppm and aromatic protons at δ 6.8–7.2 ppm .

- X-ray crystallography : Resolve crystal packing and confirm planarity of the thiourea moiety (e.g., using SHELXL for refinement; typical R-factor < 0.05) .

- Mass spectrometry : ESI-MS ([M+H]+) should match the theoretical molecular weight (e.g., 265.36 g/mol) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Enzyme inhibition : Screen against tyrosine kinases or proteases using fluorogenic substrates; IC50 values <10 µM suggest strong binding via thiourea-enzyme hydrogen bonds .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with EC50 compared to controls like cisplatin .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) to determine logP; values >2.5 indicate lipophilicity, requiring formulation optimization .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns?

- Refinement strategies : Use SHELXL’s restraints for thiourea group geometry and anisotropic displacement parameters to model dynamic disorder .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts contribute 12–15% to crystal packing) .

- Database cross-check : Compare with Cambridge Structural Database (CSD) entries (e.g., refcode XLYPHE) to validate bond lengths (C=S: 1.68 ± 0.02 Å) .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Molecular docking : AutoDock Vina models binding to kinase ATP pockets; docking scores < -7.0 kcal/mol correlate with experimental IC50 .

- QSAR modeling : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap <4 eV indicates redox activity) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes; RMSD <2 Å suggests stable binding .

Q. How do electron-withdrawing substituents on the aromatic ring affect reactivity?

- Comparative synthesis : Replace 2,6-dimethyl groups with Cl or NO2; yields drop by 20–30% due to steric hindrance .

- DFT calculations : B3LYP/6-311+G(d,p) shows nitro groups increase electrophilicity of the thiourea sulfur (Mulliken charge: -0.45 vs. -0.32 for methyl) .

- Kinetic studies : Pseudo-first-order rate constants (kobs) for oxidation by H2O2 increase 3-fold with electron-withdrawing groups .

Q. What strategies mitigate toxicity risks during large-scale synthesis?

- Alternative reagents : Replace thiophosgene with Lawesson’s reagent to reduce toxicity; yields remain comparable (75–80%) .

- Waste treatment : Neutralize acidic byproducts with NaHCO3 before disposal .

- In situ monitoring : Use FTIR to track thiourea formation (C=S stretch at 1250 cm⁻¹) and minimize exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

- Assay standardization : Use identical cell lines (e.g., HepG2 from ATCC) and normalize data to % viability relative to positive/negative controls .

- Batch variability : Characterize purity via HPLC (>95%) and confirm absence of residual solvents (GC-MS) .

- Meta-analysis : Apply Cohen’s d statistic to quantify effect size differences; |d| >0.8 indicates significant variability requiring protocol reassessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.